Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-

Catalog No.
S15682213
CAS No.
574-69-6
M.F
C16H12N2O4S
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl...

CAS Number

574-69-6

Product Name

Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-

IUPAC Name

4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C16H12N2O4S/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22/h1-10,19H,(H,20,21,22)

InChI Key

PURJGKXXWJKIQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O

Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-, also known as 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid, is an organic compound with the molecular formula C16H12N2O4SC_{16}H_{12}N_2O_4S and a CAS number of 574-69-6. This compound features an azo group (-N=N-) linking a naphthol derivative to a benzenesulfonic acid moiety, which imparts both color and solubility properties that are useful in various applications. Its structure includes a hydroxyl group attached to the naphthalene ring, enhancing its reactivity and potential biological activity .

The chemical reactivity of benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- is primarily characterized by its ability to undergo various reactions typical of azo compounds:

  • Azo Coupling: The compound can participate in further azo coupling reactions due to the presence of the hydroxyl group, allowing it to react with other diazonium salts.
  • Reduction Reactions: Azo compounds can be reduced to their corresponding amines under acidic or basic conditions, which can lead to the formation of different derivatives.
  • Metal Complexation: The hydroxyl and sulfonic acid groups enable the compound to interact with metal ions, particularly forming complexes with transition metals like iron (III) ions .

Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that certain azo dyes possess antimicrobial activity, which may extend to this compound due to its structural characteristics.
  • Potential Antioxidant Activity: The presence of hydroxyl groups in its structure may contribute to antioxidant properties, making it a candidate for further research in medicinal chemistry .
  • Biodegradability: Research indicates that sulfonated azo dyes can be biodegraded by fungi, suggesting that this compound may also undergo similar degradation pathways in environmental contexts .

The synthesis of benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- typically involves:

  • Diazotization: A naphthol derivative is diazotized using nitrous acid.
  • Coupling Reaction: The diazonium salt is then coupled with benzenesulfonic acid in an alkaline medium to form the azo compound.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to achieve high purity levels .

Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- finds applications in various fields:

  • Dye Industry: It is used as a dye due to its vibrant color and solubility properties.
  • Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including spectrophotometry.
  • Biological Research: Its potential biological activities make it a subject of interest in pharmacological studies and environmental science .

Interaction studies have revealed that benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- can interact with:

  • Metal Ions: Particularly with transition metals like iron (III), forming stable complexes that may influence its biological activity and stability in solutions.
  • Biological Molecules: Investigations into how this compound interacts with proteins and nucleic acids could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-. Here are some examples:

Compound NameStructureKey Features
4-Aminoazobenzenesulfonic acidSimilar azo structureExhibits strong dyeing properties
2-Hydroxy-1-naphthalenesulfonic acidNaphthalene sulfonateUsed in dye applications; lower solubility
Acid Red 138Naphthalene-based azo dyeKnown for vivid red color; used in textiles
Acid Black 26Azo dye with multiple sulfonate groupsHigh solubility; used for dark shades

These compounds are unique due to variations in their functional groups and substituents, which affect their solubility, reactivity, and application areas. Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- stands out for its specific combination of hydroxy and sulfonate functionalities that enhance both its dyeing capabilities and potential biological interactions .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

328.05177804 g/mol

Monoisotopic Mass

328.05177804 g/mol

Heavy Atom Count

23

UNII

J63QP1Z3JT

General Manufacturing Information

Benzenesulfonic acid, 4-[2-(4-hydroxy-1-naphthalenyl)diazenyl]-: INACTIVE

Dates

Modify: 2024-08-15

Explore Compound Types